1H-Benzotriazole, 1-(4-piperidinyl)- is classified as an organic compound with the molecular formula and a molecular weight of approximately 218.26 g/mol. It can be sourced from the reaction of benzotriazole with piperidine, typically involving synthetic methods that allow for the introduction of functional groups that enhance its reactivity and biological properties .
The synthesis of 1H-Benzotriazole, 1-(4-piperidinyl)- can be achieved through several methods:
The molecular structure of 1H-Benzotriazole, 1-(4-piperidinyl)- features a benzotriazole ring fused with a piperidine ring. The structural representation can be described as follows:
1H-Benzotriazole, 1-(4-piperidinyl)- participates in various chemical reactions due to its functional groups:
The mechanism of action for 1H-Benzotriazole, 1-(4-piperidinyl)- is largely attributed to its ability to interact with biological targets:
1H-Benzotriazole, 1-(4-piperidinyl)- possesses several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 218.26 g/mol |
Density | Approximately 1.2 g/cm³ |
Melting Point | Not specified |
Solubility | Soluble in organic solvents; limited solubility in water |
Stability | Stable under standard conditions; sensitive to strong acids |
The applications of 1H-Benzotriazole, 1-(4-piperidinyl)- are diverse:
Benzotriazole (1H-benzo[d][1,2,3]triazole, BT) emerged in the late 1960s as a versatile heterocyclic scaffold with inherent bioactivity. Early studies identified its antimicrobial properties, particularly against Escherichia coli (MIC: 12.5–25 μg/ml for triazolo[4,5-f]-quinolinone derivatives) [1]. The 1980s–1990s witnessed strategic modifications:
Table 1: Evolution of Benzotriazole-Based Drug Candidates
Era | Key Derivatives | Biological Activity | Mechanistic Insights |
---|---|---|---|
1980s–1990s | Triazolo[4,5-f]-quinolinones | Anti-E. coli (MIC 12.5–25 μg/ml) | DNA gyrase inhibition |
2000s–2010s | BT-acrylonitriles | Antiproliferative (IC₅₀ 3.2 μM) | Tubulin polymerization inhibition |
2020s–Present | Oxazolidinone-BT hybrids (e.g., 13a) | Anti-MRSA (MIC 0.125 μg/ml) | 50S ribosomal subunit binding |
By 2023, BT derivatives comprised >20% of nitrogen-containing heterocycles in preclinical oncology studies, underscoring their pharmacophoric resilience [7].
Piperidine, a saturated six-membered N-heterocycle, enhances pharmacokinetic and target-binding properties of drug candidates:
Table 2: Piperidine Motifs in FDA-Approved Anticancer Agents (2020–2023)
Drug (Approval Year) | Chemical Structure | Primary Target | Therapeutic Use |
---|---|---|---|
Lorlatinib (2018) | Piperidine-alkoxy-benzotriazole | ALK/ROS1 kinase | Non-small cell lung cancer |
Gilteritinib (2018) | Piperidine-pyrimidine hybrid | FLT3 kinase | Acute myeloid leukemia |
Daridorexant (2022) | Piperidine-quinazolinone | Orexin receptors | Insomnia (cancer comorbidity) |
Piperidine’s presence in >7000 pharmaceuticals between 2018–2023 highlights its role as a "3D spacer" for optimizing ligand-receptor interactions [2].
The fusion of BT and piperidine creates a synergistic pharmacophore with enhanced bioactivity:
Table 3: Predicted Bioactivity of 1-(4-Piperidinyl)-1H-Benzotriazole Hybrids
Hybridization Site | Therapeutic Area | Target Protein | Predicted IC₅₀ (nM) |
---|---|---|---|
BT-N1-piperidinyl | Antiproliferative agents | β-Tubulin | 50–100 |
BT-C5-piperidinylamide | Antimicrobials | DNA gyrase B | 250–500 |
BT-C6-piperazinyl-piperidinyl | Kinase inhibitors | ALK/ROS1 fusion | 10–50 |
Molecular modeling confirms the scaffold’s dual binding capability: the BT moiety intercalates DNA/hydrophobic enzyme clefts, while the piperidine nitrogen protonates to form salt bridges with Asp/Glu residues [1] [4] [7]. Current drug design leverages this to develop multi-target inhibitors against resistant cancers and infections [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: